3,5-Hexadien-2-one, 4-(dimethylamino)-

Description

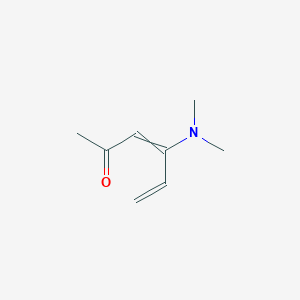

3,5-Hexadien-2-one, 4-(dimethylamino)- is an α,β-unsaturated ketone featuring a conjugated dienone system with a dimethylamino (-N(CH₃)₂) substituent at the 4-position. This structure imparts unique electronic properties due to the electron-donating dimethylamino group, which enhances conjugation across the dienone backbone. Such compounds are of interest in organic synthesis, photochemistry, and materials science, where their reactivity and electronic characteristics can be tailored for applications like polymerization initiators or bioactive molecules.

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

4-(dimethylamino)hexa-3,5-dien-2-one |

InChI |

InChI=1S/C8H13NO/c1-5-8(9(3)4)6-7(2)10/h5-6H,1H2,2-4H3 |

InChI Key |

VUDPBLCSRHZKMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C(C=C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Hexadien-2-one,4-(dimethylamino)-(9ci) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a dimethylamine derivative in the presence of a base. The reaction conditions often include:

Temperature: Moderate temperatures (e.g., 25-50°C) to facilitate the reaction.

Solvent: Solvents like ethanol or methanol are commonly used.

Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of 3,5-Hexadien-2-one,4-(dimethylamino)-(9ci) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Hexadien-2-one,4-(dimethylamino)-(9ci) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3,5-Hexadien-2-one,4-(dimethylamino)-(9ci) has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Hexadien-2-one,4-(dimethylamino)-(9ci) involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Structural Analog: (3E,5E)-6-(Dimethylamino)-4-(2,4-Dimethylanilino)-1,1,1-Trifluoro-3,5-Hexadien-2-one

Key Differences :

- Substituents: The trifluoro (-CF₃) group at position 2 and the 2,4-dimethylanilino group at position 4 introduce strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound .

- Applications: The trifluoro derivative’s enhanced stability may suit it for fluorinated polymer synthesis, whereas the dimethylamino analog’s electron-rich system could favor photochemical applications.

Table 1 : Structural and Electronic Comparison

| Property | 3,5-Hexadien-2-one, 4-(Dimethylamino)- | (3E,5E)-6-(Dimethylamino)-4-(2,4-Dimethylanilino)-CF₃ Derivative |

|---|---|---|

| Substituent at Position 4 | -N(CH₃)₂ (electron-donating) | -NH(2,4-dimethylphenyl) (electron-withdrawing) + CF₃ |

| Conjugation Efficiency | High (due to -N(CH₃)₂ resonance) | Moderate (hindered by CF₃ and anilino groups) |

| Reactivity | Likely higher nucleophilic addition | Reduced due to electron withdrawal |

Functional Analog: Ethyl 4-(Dimethylamino) Benzoate

Key Differences :

- Core Structure: Ethyl 4-(dimethylamino) benzoate is an aromatic ester, lacking the conjugated dienone system of 3,5-hexadien-2-one .

- Reactivity: The para-substituted dimethylamino group in the benzoate enhances electron donation to the aromatic ring, improving its efficacy as a co-initiator in resin polymerization. However, the dienone system in the target compound may enable faster radical generation under UV light due to extended conjugation.

- Performance: In resin cements, ethyl 4-(dimethylamino) benzoate achieves a higher degree of conversion (DC = ~75%) compared to methacrylate-based analogs (DC = ~60%) . This suggests that the target compound’s dienone system could further optimize photopolymerization kinetics.

Bioactive Analog: (5E)-5-[4-(Dimethylamino)Benzylidene]-3-(Oxadiazolyl)imidazol-4-one

Key Differences :

- Structural Framework: The imidazolone core with a benzylidene substituent differs from the linear dienone system but shares the 4-(dimethylamino) group .

- Biological Activity: The benzylidene-imidazolone derivatives exhibit anthelmintic activity, attributed to the dimethylamino group’s role in enhancing membrane permeability.

- Synthetic Utility: The dienone’s α,β-unsaturated ketone moiety allows for Michael addition reactions, a pathway less accessible in rigid heterocyclic systems like imidazolones.

Comparison with Inosiplex (Pharmaceutical Complex)

Inosiplex contains 1-(dimethylamino)-2-propanol as a component, highlighting the dimethylamino group’s role in improving solubility and bioavailability . However, the target compound’s dienone system introduces distinct reactivity, such as susceptibility to Diels-Alder reactions, which is absent in alcohol-based structures like Inosiplex.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.